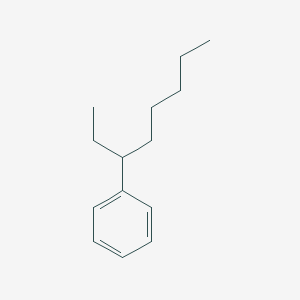

Octane, 3-phenyl-

Description

Contextualization of 3-Phenyl-Octane within Organic Chemistry Research

3-Phenyl-octane is a chiral alkylbenzene that has been a subject of interest in studies concerning stereochemistry, reaction mechanisms, and the development of synthetic methodologies. Its structure, featuring a stereocenter at the third carbon of the octane (B31449) chain, makes it an excellent model for investigating enantioselective synthesis and the chiroptical properties of alkyl-aromatic systems. Research into compounds like 3-phenyl-octane contributes to a deeper understanding of fundamental concepts such as C-H functionalization, catalytic processes, and the influence of molecular architecture on reactivity.

Historical Developments in the Synthesis and Functionalization of Octane Derivatives

The synthesis of octane derivatives has a rich history intertwined with the development of the petroleum industry and the quest for high-octane fuels. Early methods for modifying alkanes were often harsh and non-selective. A significant breakthrough in the synthesis of alkylaromatic compounds was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. tandfonline.comwikipedia.orgnih.gov This reaction, involving the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, provided a direct method for creating carbon-carbon bonds between aromatic and aliphatic systems. tandfonline.comwikipedia.orgnih.gov

The functionalization of the relatively inert C-H bonds of alkanes has been a long-standing challenge in organic chemistry. nih.gov Historically, these transformations required aggressive reagents and lacked selectivity. The mid-20th century saw the emergence of catalytic methods for alkane isomerization, a process crucial for improving the octane rating of gasoline by converting straight-chain alkanes into their branched isomers. tandfonline.combritannica.comwalshmedicalmedia.com The development of platinum-based catalysts was a pivotal moment in this field. tandfonline.com In recent decades, significant progress has been made in the field of C-H functionalization, with the development of sophisticated transition-metal catalysts that can selectively activate and modify specific C-H bonds in alkanes, including those in octane derivatives. nih.gov

Stereochemical Considerations and Isomerism in Phenyl-Alkyl Chains

The introduction of a phenyl group onto an octane chain, as in 3-phenyl-octane, introduces the possibility of stereoisomerism. The carbon atom to which the phenyl group is attached becomes a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-3-phenyloctane and (S)-3-phenyloctane.

These enantiomers possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and with other chiral molecules. The separation and characterization of individual enantiomers are crucial in fields like pharmaceutical chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. paulussegroup.com The development of stereoselective synthesis, which aims to produce a single enantiomer preferentially, has been a major focus of modern organic chemistry. britannica.comnih.govphenomenex.comyoutube.comillinois.edu Techniques such as chiral chromatography are instrumental in the separation and analysis of enantiomeric mixtures. paulussegroup.comcsfarmacie.cznih.govnih.govbgb-analytik.com

The structural diversity of phenyl-alkyl chains also includes constitutional isomers, where the phenyl group is attached at different positions on the octane chain (e.g., 1-phenyl-octane, 2-phenyl-octane, 4-phenyl-octane). These isomers, while having the same molecular formula, exhibit different physical and chemical properties due to the varied placement of the phenyl substituent.

Research Findings and Data

Synthesis of 3-Phenyl-Octane

The primary method for synthesizing 3-phenyl-octane is the Friedel-Crafts alkylation of benzene (B151609) with either an octyl halide (e.g., 3-chlorooctane) or an octene (e.g., oct-2-ene or oct-3-ene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comyoutube.comlibretexts.org

A common challenge in Friedel-Crafts alkylation with primary alkyl halides is the potential for carbocation rearrangement to form a more stable secondary or tertiary carbocation. youtube.comlibretexts.org Starting with a secondary alkyl halide like 3-chlorooctane (B74152) helps to mitigate, but not always eliminate, the formation of isomeric products. The reaction of benzene with octenes can also lead to a mixture of phenyl-substituted octanes due to isomerization of the double bond under the acidic reaction conditions.

Alternative synthetic routes can involve the use of organometallic reagents. For example, a Grignard reagent derived from an appropriate octyl halide could react with a suitable phenyl-containing electrophile, or a phenyl Grignard reagent could react with an octyl electrophile. gatech.edu

Functionalization of 3-Phenyl-Octane

The functionalization of 3-phenyl-octane can target either the aromatic phenyl ring or the aliphatic octane chain.

Aromatic Functionalization: The phenyl group can undergo electrophilic aromatic substitution reactions. For instance, nitration, halogenation, sulfonation, or further Friedel-Crafts alkylation or acylation can introduce functional groups onto the aromatic ring. The position of substitution (ortho, meta, or para) is directed by the activating, ortho-, para-directing nature of the alkyl substituent.

Aliphatic Functionalization: The C-H bonds of the octane chain, while generally less reactive, can be functionalized through various modern synthetic methods. Catalytic oxidation can introduce hydroxyl or carbonyl groups. For instance, the oxidation of phenylalkanes can lead to the formation of alcohols, ketones, and carboxylic acids. nih.govnih.govbeilstein-journals.org The regioselectivity of such reactions, i.e., which C-H bond is oxidized, is a key challenge and depends on the catalyst and reaction conditions employed.

Stereoisomers of 3-Phenyl-Octane

As 3-phenyl-octane is a chiral molecule, it exists as a pair of enantiomers. The synthesis of an enantiomerically pure or enriched sample requires either a stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: This can be achieved by using a chiral catalyst or a chiral auxiliary that directs the formation of one enantiomer over the other. While specific examples for 3-phenyl-octane are not extensively documented in readily available literature, the principles of asymmetric synthesis are well-established and could be applied.

Chiral Resolution: A racemic mixture of 3-phenyl-octane can be separated into its individual enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC). phenomenex.comcsfarmacie.cznih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Table 1: Properties of 3-Phenyl-Octane Stereoisomers

| Property | (R)-3-Phenyloctane | (S)-3-Phenyloctane |

|---|---|---|

| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ |

| Molecular Weight | 190.33 g/mol | 190.33 g/mol |

| Boiling Point | Not specified | Not specified |

| Optical Rotation | Opposite to (S)-isomer | Not specified |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 3-phenyl-octane and its isomers.

Table 2: NMR Spectroscopic Data for 3-Phenyl-Octane (Predicted)

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.1 - 7.3 | m | Aromatic protons |

| 2.5 - 2.7 | m | Benzylic proton (CH) | |

| 1.5 - 1.7 | m | CH₂ adjacent to benzylic CH | |

| 1.2 - 1.4 | m | Other CH₂ protons | |

| 0.8 - 1.0 | t | CH₃ protons | |

| ¹³C NMR | 140 - 150 | s | Aromatic C attached to alkyl |

| 125 - 130 | d | Aromatic CH | |

| 40 - 50 | d | Benzylic CH | |

| 30 - 40 | t | CH₂ adjacent to benzylic CH | |

| 20 - 35 | t | Other CH₂ carbons |

Note: These are approximate chemical shift ranges based on general principles of NMR spectroscopy for alkylbenzenes. paulussegroup.comillinois.edupdx.edu Actual values may vary depending on the solvent and specific instrument used.

Mass Spectrometry: The mass spectrum of 3-phenyl-octane would be expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern would likely involve the cleavage of the C-C bond benzylic to the phenyl group, leading to the formation of a stable benzylic carbocation. Common fragments for alkylbenzenes include ions at m/z 91 (tropylium ion) and other fragments resulting from the loss of alkyl radicals from the octane chain. libretexts.orglibretexts.orgmiamioh.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

18335-15-4 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

octan-3-ylbenzene |

InChI |

InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |

InChI Key |

XEYWPMIXBVMRLE-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCC(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Transformations of 3 Phenyl Octane Architectures

Radical Functionalization of the Alkane Chain

The aliphatic octane (B31449) chain of 3-phenyl-octane is susceptible to radical functionalization reactions. These reactions typically involve the abstraction of a hydrogen atom to form a carbon-centered radical, which can then be trapped by various reagents. The position of the phenyl group plays a crucial role in directing the regioselectivity of these reactions due to the stability of the resulting benzylic radical.

Benzylic Bromination and Related Halogenation Reactions

The carbon atom adjacent to the phenyl ring in 3-phenyl-octane, known as the benzylic position, is particularly reactive towards radical halogenation. masterorganicchemistry.comlibretexts.org This enhanced reactivity is attributed to the resonance stabilization of the benzylic radical intermediate that forms upon hydrogen abstraction. masterorganicchemistry.com

A common and effective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. libretexts.orgcambridgescholars.com NBS provides a low, steady concentration of bromine, which favors the desired substitution over competing reactions. libretexts.org The reaction proceeds via a radical chain mechanism. libretexts.org

Table 1: Reagents for Benzylic Bromination

| Reagent | Conditions | Reference |

| N-Bromosuccinimide (NBS) | CCl₄, light or peroxide initiator | libretexts.org |

| Bromine (Br₂) | Acetic acid | researchgate.net |

While bromination is the most common, other halogens can also be introduced at the benzylic position through similar radical-mediated pathways. acs.org

Electrophilic and Nucleophilic Substitution Reactions

The phenyl group in 3-phenyl-octane is the primary site for electrophilic substitution reactions, while the octane chain, particularly after functionalization, can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution: The benzene (B151609) ring in 3-phenyl-octane is susceptible to attack by electrophiles. savemyexams.comksu.edu.sa The alkyl group (3-octyl) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl substituent. This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediates formed during the substitution process. ksu.edu.sa Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.comksu.edu.sa

Nucleophilic Substitution: While the unfunctionalized alkane chain of 3-phenyl-octane is generally unreactive towards nucleophiles, the introduction of a leaving group, such as a halide at the benzylic position (as described in section 3.1.1), opens up pathways for nucleophilic substitution reactions. beilstein-journals.orgpsu.edu Benzylic halides are particularly good substrates for both SN1 and SN2 reactions due to the stability of the benzylic carbocation (for SN1) and the accessibility of the benzylic carbon (for SN2). libretexts.org A variety of nucleophiles can be used to displace the halide, leading to a wide range of functionalized 3-phenyl-octane derivatives. beilstein-journals.orgresearchgate.net

Pericyclic Reactions and Cycloadditions in Octane-Containing Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. meta-synthesis.comscribd.com While 3-phenyl-octane itself is not directly involved in most common pericyclic reactions, its derivatives, particularly those with unsaturation, can participate in such transformations.

One of the most well-known types of pericyclic reactions is the cycloaddition reaction, such as the Diels-Alder reaction. meta-synthesis.comresearchgate.net For a derivative of 3-phenyl-octane to participate in a Diels-Alder reaction, it would need to contain a conjugated diene or a dienophile. For instance, if a double bond were introduced into the octane chain in conjugation with the phenyl ring, the resulting styrenyl system could act as a dienophile.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.org Derivatives of 3-phenyl-octane containing suitable functional groups, such as azides or nitrones, could potentially undergo 1,3-dipolar cycloadditions. clockss.orgniscpr.res.in

Oxidation and Reduction Chemistry of Functional Groups

The functional groups present in derivatives of 3-phenyl-octane can undergo a variety of oxidation and reduction reactions.

Oxidation: The benzylic position of 3-phenyl-octane is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. ksu.edu.sa Milder oxidizing agents can be used to achieve partial oxidation to an alcohol or a ketone. niscpr.res.in For instance, oxidation of 3-phenyl-octane with a suitable oxidant could yield 3-phenyl-3-octanol or 3-phenyl-3-octanone. The phenyl ring itself is generally resistant to oxidation except under harsh conditions. msu.edu

Reduction: Reduction reactions typically target functional groups that have been introduced into the 3-phenyl-octane structure. For example, a nitro group introduced onto the phenyl ring via electrophilic nitration can be reduced to an amino group using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). A carbonyl group, such as a ketone formed by oxidation of the benzylic position, can be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dicp.ac.cn

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Type |

| Benzylic Oxidation (strong) | KMnO₄, heat | Carboxylic Acid |

| Benzylic Oxidation (mild) | CrO₃, H₂SO₄ | Ketone/Alcohol |

| Nitro Group Reduction | Sn/HCl or Fe/HCl | Amine |

| Ketone Reduction | NaBH₄ or LiAlH₄ | Alcohol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of hydrogen and carbon atoms within the 3-phenyloctane molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 3-phenyloctane, the different sets of protons—aromatic, benzylic, and aliphatic—are expected to resonate at distinct chemical shifts (δ), typically measured in parts per million (ppm).

The phenyl group protons are expected to appear in the downfield region (δ ≈ 7.1-7.3 ppm), characteristic of aromatic hydrogens. The proton at the chiral center (C3), being benzylic, would likely resonate around δ 2.5-2.8 ppm as a multiplet due to coupling with neighboring methylene (B1212753) and ethyl protons. The aliphatic protons of the ethyl and pentyl chains would appear further upfield (δ ≈ 0.8-1.7 ppm). The terminal methyl groups of the ethyl and pentyl chains would be expected at the most upfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenyloctane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.10 - 7.30 | Multiplet | 5H |

| Benzylic CH (C3) | 2.50 - 2.80 | Multiplet | 1H |

| Methylene (CH₂) | 1.10 - 1.70 | Multiplets | 8H |

| Ethyl CH₂ | 1.50 - 1.70 | Multiplet | 2H |

Note: The predicted values are based on standard chemical shift ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in 3-phenyloctane gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

The aromatic carbons of the phenyl group are expected to resonate in the δ ≈ 125-145 ppm region. The quaternary carbon (C1' of the phenyl ring) attached to the octyl chain will be distinct from the protonated aromatic carbons. The benzylic carbon (C3) would appear in the δ ≈ 40-50 ppm range. The aliphatic carbons of the ethyl and pentyl groups will resonate in the upfield region (δ ≈ 14-40 ppm), with the terminal methyl carbons being the most shielded and appearing at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Phenyloctane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary, C1') | ~145 |

| Phenyl CH | 125 - 129 |

| Benzylic C (C3) | 40 - 50 |

| Aliphatic CH₂ | 22 - 37 |

Note: The predicted values are based on typical chemical shifts for alkylbenzenes.

While 1D NMR spectra provide fundamental structural information, complex molecules often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. semanticscholar.orgresearchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. For 3-phenyloctane, a COSY spectrum would show correlations between the benzylic proton (C3-H) and the protons of the adjacent methylene groups (C2 and C4), helping to trace the connectivity along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of 3-phenyloctane would link each proton signal to the signal of the carbon atom it is attached to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is useful for identifying connectivity across quaternary carbons.

These advanced methods, by providing a more complete picture of the molecular connectivity, are essential for the definitive structural elucidation of 3-phenyloctane. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. wiley.com These methods are particularly effective for identifying the functional groups present in a compound.

The IR spectrum of 3-phenyloctane is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. masterorganicchemistry.com Aliphatic C-H stretching vibrations from the octyl chain are expected just below 3000 cm⁻¹. The presence of the benzene (B151609) ring is also confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern. youtube.com

Table 3: Characteristic IR Absorption Bands for 3-Phenyloctane

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic CH₂/CH₃ Bending | 1375 - 1465 | Medium |

Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it a useful tool for analyzing the aromatic portion of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For 3-phenyloctane (C₁₄H₂₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 190.32 g/mol . nih.gov The fragmentation pattern is highly informative. A common fragmentation pathway for alkylbenzenes is benzylic cleavage. The most abundant peak in the mass spectrum of 3-phenyloctane is expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by rearrangement of the benzyl (B1604629) cation. nih.gov Other significant fragments can arise from cleavage at different points along the alkyl chain. GC-MS data for 3-phenyloctane shows prominent peaks at m/z 91, 119, and 161. nih.gov

Table 4: Key Mass Spectrometry Fragments for 3-Phenyloctane

| m/z Value | Possible Fragment Ion | Structural Interpretation |

|---|---|---|

| 190 | [C₁₄H₂₂]⁺ | Molecular Ion |

| 161 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 119 | [M - C₅H₁₁]⁺ | Loss of a pentyl group (Benzylic cleavage) |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern.

However, X-ray diffraction analysis is only applicable to materials that can be crystallized. 3-Phenyloctane is a liquid at room temperature and standard pressure, which makes single-crystal X-ray diffraction analysis impractical under normal conditions. While it could potentially be studied at very low temperatures where it might solidify, obtaining a single crystal suitable for diffraction could be challenging. As such, there is no readily available X-ray diffraction data for 3-phenyloctane in the scientific literature. The structural elucidation of non-crystalline compounds like 3-phenyloctane relies primarily on the spectroscopic methods discussed in the preceding sections.

Sum Frequency Generation Vibrational Spectroscopy (SFG) for Interfacial Studies

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful, surface-specific technique used to investigate the molecular structure and orientation of molecules at interfaces. aps.orgemory.edu As a second-order nonlinear optical process, SFG is uniquely sensitive to environments where inversion symmetry is broken, such as the boundary between two bulk media. emory.edu This intrinsic surface selectivity allows for the study of interfacial molecules, like 3-phenyloctane, without interference from the surrounding bulk phases. uoregon.edu The technique involves overlapping two laser beams—a fixed-frequency visible beam and a tunable infrared (IR) beam—at an interface. When the IR frequency resonates with a vibrational mode of the interfacial molecules, a strong SFG signal is generated at the sum of the two input frequencies, providing a vibrational spectrum of the surface molecules. aps.orgmdpi.com

For a molecule such as 3-phenyloctane, SFG spectroscopy can provide detailed insights into the orientation and conformation of both the phenyl ring and the octane (B31449) chain at various interfaces (e.g., air/liquid or liquid/solid). By analyzing the intensity and polarization of the SFG signals corresponding to specific vibrational modes, the average orientation of these functional groups relative to the surface normal can be determined. researchgate.net

Research Findings from Alkylbenzene Analogues

While specific SFG studies focusing solely on 3-phenyloctane are not prominent in the literature, extensive research on related alkylbenzenes and long-chain alkanes provides a strong basis for understanding its interfacial behavior. Studies on benzene derivatives at liquid/vapor interfaces reveal characteristic vibrational modes for the aromatic C-H stretching. nih.gov Similarly, SFG studies of alkanes at aqueous interfaces have detailed the spectral signatures of methyl (CH₃) and methylene (CH₂) groups, allowing for the determination of chain conformation and packing. uoregon.edu

In a hypothetical SFG experiment on a 3-phenyloctane interface, one would expect to probe the C-H stretching vibrations in the 2800-3100 cm⁻¹ region. This spectral window contains contributions from both the octane chain and the phenyl group.

Octane Chain Conformation: The region between 2800 cm⁻¹ and 3000 cm⁻¹ is dominated by the stretching modes of the CH₂ and CH₃ groups of the octane tail. The relative intensities of the methyl symmetric stretch (r⁺), methyl asymmetric stretch (r⁻), and their corresponding Fermi resonances (r⁺FR) are particularly sensitive to the conformational order of the alkyl chain. A strong signal from the terminal methyl group and weak methylene signals would indicate a well-ordered, all-trans conformation, suggesting the chain is oriented nearly perpendicular to the surface. Conversely, stronger methylene signals would imply the presence of gauche defects and a more disordered chain orientation.

Phenyl Group Orientation: The spectral region from 3000 cm⁻¹ to 3100 cm⁻¹ contains the C-H stretching modes of the phenyl group. nih.gov Analysis of these peaks, often observed around 3020-3080 cm⁻¹, can elucidate the orientation of the aromatic ring. However, the interpretation for benzene derivatives is complex, as the SFG signal can be influenced by both electric dipole and electric quadrupole contributions. nih.govresearchgate.net Despite this complexity, the presence and polarization dependence of these aromatic C-H modes definitively confirm the presence and provide critical information about the average tilt angle of the phenyl ring at the interface. nih.gov For instance, one study on phthalates under a phenyloctane solution utilized SFG to determine the orientation of carbonyl groups, demonstrating the technique's utility in systems involving phenyloctane as a medium. researchgate.net

By using different polarization combinations for the incident and detected beams (e.g., ssp, psp, ppp), researchers can selectively probe different components of the second-order nonlinear susceptibility tensor (χ⁽²⁾), allowing for a more quantitative analysis of molecular orientation for both the alkyl and phenyl moieties of 3-phenyloctane. aps.org

Table 1: Typical SFG Vibrational Mode Assignments for Alkylbenzene Interfaces

This table outlines the expected vibrational modes for 3-phenyloctane in an SFG spectrum, based on data from analogous compounds. nih.govnih.gov The C-H stretching region provides distinct signatures for the alkyl chain and the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment | Vibrating Moiety | Information Derived |

| ~2878 | CH₃ symmetric stretch (r⁺) | Octane Chain | Chain ordering and terminal group orientation |

| ~2938 | CH₃ Fermi resonance (r⁺_FR) | Octane Chain | Supports analysis of chain conformation and environment |

| ~2965 | CH₃ asymmetric stretch (r⁻) | Octane Chain | Molecular tilt and rotational freedom |

| ~3020 - 3080 | Aromatic C-H stretches | Phenyl Group | Presence and average tilt angle of the aromatic ring |

Computational and Theoretical Investigations of Phenyl Octane Compounds

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-phenyl-octane, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (molecular geometry) and the distribution of electrons within the molecule.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can also be determined. In alkylbenzenes, the HOMO is typically associated with the π-system of the benzene (B151609) ring, indicating it is the most likely site for electrophilic attack. The LUMO is also generally located on the phenyl ring, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic data of molecules like 3-phenyl-octane. These calculations can provide valuable information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 3-phenyl-octane, protons and carbons on the phenyl ring would have distinct chemical shifts compared to those on the alkyl chain. The protons on the carbon atom to which the phenyl group is attached (the benzylic position) are expected to be shifted downfield due to the deshielding effect of the aromatic ring. Calculations for similar alkylbenzenes have shown that the chemical shifts are sensitive to the conformation of the alkyl chain. libretexts.org

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined by methods like DFT. For 3-phenyl-octane, characteristic vibrational modes would include C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), as well as C=C stretching vibrations of the phenyl ring around 1500-1600 cm⁻¹. rsc.org Studies on long-chain alkylbenzenes have shown that the IR spectra in the alkyl C-H stretch region are complex due to Fermi resonance, but can be accurately modeled using advanced theoretical approaches. rsc.orglibretexts.org

A summary of expected spectroscopic features is presented in the table below.

| Spectroscopic Technique | Predicted Parameter | Expected Region/Value for 3-phenyl-octane |

| ¹H NMR | Aromatic Protons | 7.0 - 7.5 ppm |

| Benzylic Proton | 2.5 - 3.0 ppm | |

| Alkyl Protons | 0.8 - 1.7 ppm | |

| ¹³C NMR | Aromatic Carbons | 125 - 145 ppm |

| Benzylic Carbon | 40 - 50 ppm | |

| Alkyl Carbons | 10 - 40 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |

| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including the synthesis of 3-phenyl-octane. A common method for its synthesis is the Friedel-Crafts alkylation of benzene with an octyl halide or octene.

The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation or a carbocation-like intermediate, which then attacks the benzene ring in an electrophilic aromatic substitution. saskoer.cascielo.br For the synthesis of 3-phenyl-octane, using an appropriate precursor like 3-chlorooctane (B74152) would be expected to lead to the desired product. However, a significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form more stable carbocations. saskoer.ca

Theoretical calculations can map out the potential energy surface of the reaction, identifying the energies of reactants, products, intermediates, and transition states. For the alkylation of benzene, computational studies have detailed the energetics of the formation of the electrophile, the subsequent attack on the benzene ring (forming the sigma complex or Wheland intermediate), and the final deprotonation step. researchgate.net Transition state analysis helps to determine the rate-limiting step of the reaction and to predict the regioselectivity and stereoselectivity. In the case of 3-phenyl-octane synthesis, computational studies could predict the likelihood of rearrangement of the initial secondary carbocation to other secondary or even primary carbocations, which would lead to a mixture of isomers.

A generalized energy profile for a Friedel-Crafts alkylation reaction is shown below.

| Reaction Step | Description | Relative Energy (Illustrative) |

| Reactants | Benzene + Alkyl Halide + Lewis Acid | 0 kcal/mol |

| Transition State 1 | Formation of Carbocation | +15 to +25 kcal/mol |

| Intermediate | Carbocation + [Lewis Acid-Halide]⁻ | +5 to +15 kcal/mol |

| Transition State 2 | Attack of Benzene on Carbocation | +10 to +20 kcal/mol |

| Intermediate (Sigma Complex) | Wheland Intermediate | -5 to +5 kcal/mol |

| Transition State 3 | Deprotonation | +2 to +8 kcal/mol |

| Products | Alkylbenzene + H-Halide + Lewis Acid | Negative (Exothermic) |

Conformational Analysis and Energy Landscapes

Due to the flexibility of the octane (B31449) chain, 3-phenyl-octane can exist in numerous conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them.

Computational studies on long-chain alkylbenzenes, such as n-octylbenzene, have provided significant insights into their conformational preferences. rsc.orglibretexts.org These studies show a complex potential energy surface with many low-energy conformers. The most stable conformers are often those where the alkyl chain adopts an all-trans (extended) conformation. However, conformations with gauche interactions (bends in the chain) can also be low in energy, particularly if they allow for stabilizing CH-π interactions between the alkyl chain and the phenyl ring. libretexts.org

For n-octylbenzene, a folded conformation where the alkyl chain loops back over the phenyl ring has been identified as being only slightly higher in energy (about 1.0 kJ/mol) than the all-trans global minimum. rsc.orglibretexts.org This suggests that for 3-phenyl-octane, similar folded structures might also be energetically accessible. A conformational search using computational methods can generate the various possible structures and rank them by energy, providing an energy landscape. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

The table below shows a hypothetical comparison of relative energies for different conformer types of 3-phenyl-octane, based on findings for similar alkylbenzenes.

| Conformer Type | Description | Hypothetical Relative Energy (kJ/mol) |

| Extended (all-trans) | The alkyl chain is fully stretched out. | 0.0 (Global Minimum) |

| Gauche | One or more C-C bonds in the alkyl chain have a gauche torsion angle. | 0.5 - 5.0 |

| Folded | The alkyl chain folds back to interact with the phenyl ring. | 1.0 - 6.0 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting non-covalent interactions and reactive sites.

For 3-phenyl-octane, an MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The region above and below the plane of the phenyl ring is electron-rich due to the π-electrons, and would therefore show a negative electrostatic potential. This is the area that is attractive to electrophiles. The hydrogen atoms of the molecule, particularly those on the phenyl ring, would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles. The alkyl chain would generally show a more neutral potential.

The MEP can be influenced by the conformation of the alkyl chain. For instance, in a folded conformation where the alkyl chain is close to the phenyl ring, the electrostatic potential of both the ring and the chain would be mutually perturbed. Computational studies of substituted benzenes have shown that alkyl groups, being weakly electron-donating, slightly increase the negative potential of the aromatic ring compared to unsubstituted benzene.

Advanced Research Directions and Methodological Innovations

Development of Novel Catalytic Systems for Phenyl-Octane Synthesis

The synthesis of phenyloctanes, including 3-phenyloctane, is a significant area of research, primarily driven by their role as precursors for various petrochemical and bulk chemical products. mdpi.comresearchgate.net The dominant method for their production is the Friedel-Crafts alkylation of benzene (B151609) with octene isomers. mdpi.com A major focus in recent research has been the development of environmentally benign and highly selective heterogeneous catalysts to replace traditional homogeneous catalysts like AlCl₃ and HF, which pose environmental and safety risks. researchgate.net

Zeolites have emerged as promising catalysts due to their unique microporous structures and tunable acidity. mdpi.com The mechanism of alkylation over zeolite catalysts involves the initial isomerization of the olefin feedstock (e.g., 1-octene) into internal isomers like 2-octene, 3-octene, and 4-octene. mdpi.com These isomers then alkylate the benzene ring to form the corresponding phenyloctanes, such as 2-phenyloctane (B13413545), 3-phenyloctane, and 4-phenyloctane. mdpi.com Research has shown that 2-phenyloctane is often the primary product, with 3-phenyloctane forming as a secondary product. mdpi.com

The effectiveness of the catalytic system is highly dependent on the catalyst's properties. Key factors influencing the reaction include the acid strength of the acid sites and the pore size of the zeolite. mdpi.com Large-pore zeolites like USY and Beta have demonstrated significantly higher conversion rates for 1-octene (B94956) compared to medium-pore zeolites such as ZSM-5. mdpi.com

Beyond zeolites, other solid acid catalysts have been investigated. Heteropoly acids (HPAs) like HSiW and HPW, particularly when supported on mesoporous materials like MCM-41, have shown exceptional activity. For instance, a HSiW/MCM-41 catalyst achieved 100% conversion of 1-octene with 99.9% selectivity for monoalkylation products under specific conditions. mdpi.com

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| USY Zeolites (Si/Al ratios: 6, 13, 30) | Benzene, 1-Octene | Produces 2-, 3-, and 4-phenyloctane. Conversion is influenced by temperature and feed molar ratio. | mdpi.com |

| Beta Zeolite | Benzene, 1-Octene | High conversion rates due to large pore size. | mdpi.com |

| HSiW/MCM-41 | Benzene, 1-Octene | Achieved 100% conversion of 1-octene and 99.9% selectivity for monoalkylation products at 120°C. | mdpi.com |

| Amberlyst 35 | Toluene, 1-Octene | Increases the selectivity of 2-octyltoluene synthesis. | mdpi.com |

| Rhodium(II) tetracarboxylate | Aryl alkanes, Sulfamate | Catalyzes selective intermolecular amination of unactivated homobenzylic C(sp³)-H bonds to form β-arylethylamines. | scribd.com |

Exploration of New Synthetic Pathways for Complex Octane (B31449) Derivatives

The phenyl-octane backbone serves as a starting point for the synthesis of more intricate molecular architectures. Research in this area focuses on using functionalized phenyloctanes to build complex cyclic and functional materials.

One line of investigation involves the cyclialkylation of phenyl-substituted compounds. For example, the synthesis and subsequent cyclization of 3-chloro-3,7-dimethyl-7-phenyloctane were studied. cdnsciencepub.com While the intended products were benzsuberanes, the reaction yielded alkyltetralins due to rearrangements in the side chain, uncovering an alternative synthetic pathway to these complex structures. cdnsciencepub.com

Another innovative approach is the synthesis of functional materials using phenyloctane derivatives. A novel, highly hydrophobic ionic liquid, di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate, was synthesized from 8-phenyloctan-1-ol. researchgate.net This demonstrates a pathway from a simple phenyloctane alcohol to a complex material with potential applications in metal extraction. researchgate.net

Furthermore, advanced catalytic methods are being developed to selectively functionalize the octane chain. A novel method using a rhodium(II) tetracarboxylate catalyst enables the selective intermolecular amination of unactivated homobenzylic C(sp³)–H bonds. scribd.com This reaction, when applied to a substrate like ethylbenzene, can produce β-arylethylamines with high regioselectivity, a transformation directly applicable to creating complex amine derivatives from a 3-phenyloctane framework. scribd.com

Investigation of Fundamental Reactivity Patterns and Selectivity Control

Understanding and controlling the reactivity of the 3-phenyloctane structure is crucial for its application in synthesis. Research into selectivity control aims to direct chemical reactions toward desired products, minimizing side reactions and improving yields. researchgate.netacs.orgnih.gov

The reaction environment plays a critical role in determining the outcome of a reaction. A notable example is the Glaser coupling reaction, where the choice of solvent can govern the reaction pathway. When conducted in phenyloctane, the reaction leads to the formation of a linear polymer, whereas using trichlorobenzene as the solvent results in cyclic dimers. researchgate.netnih.gov This demonstrates powerful selectivity control based on the solvent medium.

Selectivity is also a key factor during the synthesis of phenyloctane itself. In zeolite-catalyzed alkylation, the product distribution (i.e., the ratio of 2-, 3-, and 4-phenyloctane) is controlled by the kinetics of octene isomerization and subsequent alkylation. mdpi.com

On-surface synthesis provides another avenue for reactivity control. The adsorption of reagents onto a solid substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), can significantly influence the product distribution in dynamic covalent reactions. rsc.org The selective adsorption of certain products can shift the reaction equilibrium, favoring their formation. rsc.org This principle of chemoselectivity aided by a substrate has been demonstrated in imine-bond formation reactions. rsc.org Furthermore, catalyst-controlled reactions have shown remarkable success in achieving high selectivity. The rhodium-catalyzed amination of homobenzylic C-H bonds achieves high regioselectivity, favoring the homobenzylic position over the benzylic one, a level of control guided by the specific catalyst structure. scribd.com

Computational Design and Prediction of Novel Octane Frameworks with Specific Topologies

Computational chemistry offers powerful tools for designing and predicting the properties of novel molecular frameworks before their synthesis. While the concept of a "novel octane framework" is broad, the principles of computational design used for materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are directly applicable. acs.orgacs.orgchemrxiv.org

These computational workflows involve several stages:

Building Block Assembly: Hypothetical structures are created by combining virtual molecular building blocks with specific topologies. chemrxiv.org

Property Prediction: Electronic structure methods are used to calculate the properties of these hypothetical frameworks, such as their stability, porosity, or catalytic activity. acs.org

Optimization: Algorithms, such as genetic algorithms, can be used to screen vast libraries of potential structures and optimize them for a desired property, like CO₂/N₂ selectivity in MOFs for carbon capture. chemrxiv.org

A concrete example of this approach is the computational study of the 3,8-diazabicyclo[3.2.1]octane framework. These studies have been used to understand and predict the diastereoselectivity of the cycloaddition reactions that form this complex octane-based ring system. researchgate.net Computational analysis can reveal stabilizing interactions in the transition state that favor the formation of a specific isomer. researchgate.net By applying these computational design principles, it is conceivable to design novel, complex molecules derived from phenyloctane with specific, predetermined shapes and functionalities for applications in catalysis or materials science.

Role as Scaffolds and Structural Motifs in Advanced Chemical Synthesis

The term "scaffold" refers to a core molecular structure upon which more complex molecules are built. The 3-phenylcoumarin (B1362560) scaffold, for example, is considered a privileged structure in medicinal chemistry due to its versatility for chemical modification. nih.gov Similarly, the phenyloctane structure can serve as a fundamental scaffold in various areas of advanced synthesis.

In the field of supramolecular chemistry and nanotechnology, 1-phenyloctane plays a crucial role that extends beyond its use as a simple solvent. It is frequently used as the liquid medium at the liquid/solid interface in scanning tunneling microscopy (STM) studies. researchgate.netru.nlaip.orgacs.orgresearchgate.net In this context, phenyloctane molecules can co-assemble with the molecules of interest on a substrate like graphite, acting as a structural motif that influences or templates the formation of highly ordered two-dimensional nanostructures. researchgate.netmdpi.com This templating effect is critical in the bottom-up fabrication of molecularly precise materials. For instance, the self-assembly of chromophores and polymers into specific arrangements, such as circular architectures or lamellar structures, has been observed at the graphite/1-phenyloctane interface. aip.orgacs.org

The phenyloctane structure also serves as a key building block in the synthesis of functional materials. Its incorporation into an ionic liquid imparted high hydrophobicity, essential for its function in extracting specific metals from aqueous solutions. researchgate.net In polymer chemistry, phenyloctane can be incorporated into larger structures, such as in blends with graphene, to create materials with tunable electronic properties. sigmaaldrich.com These examples highlight the role of the phenyl-octane motif as a versatile scaffold for constructing advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. How are Research Octane Number (RON) and Motor Octane Number (MON) experimentally determined for compounds like 3-phenyl-octane?

- Methodology : RON and MON are measured using standardized single-cylinder engines with variable compression ratios. For RON, the ASTM D2699 protocol simulates mild engine conditions (600 rpm, 52°C intake temperature), while MON (ASTM D2700) uses higher stress (900 rpm, 149°C). These tests quantify a fuel’s knock resistance by incrementally increasing compression until detonation occurs .

- Relevance to 3-phenyl-octane : Structural analogs (e.g., branched alkanes) suggest that aromatic substituents like phenyl groups may enhance octane ratings by delaying auto-ignition. Experimental validation would require synthesizing pure 3-phenyl-octane and testing under ASTM conditions.

Q. What analytical techniques are critical for characterizing the purity and stability of 3-phenyl-octane in combustion studies?

- Methodology :

- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to assess purity. Reference standards (e.g., CAS 53-21-4 analogs) ensure calibration .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm molecular structure and functional groups. Mass spectrometry (MS) identifies decomposition products post-combustion.

- Data Interpretation : Compare retention times, spectral fingerprints, and fragmentation patterns against databases (e.g., NIST Chemistry WebBook).

Advanced Research Questions

Q. How can contradictions between RON and MON values for aromatic octane derivatives be resolved mechanistically?

- Methodology :

- Knock Length Analysis : As proposed by Baumgardner et al., the "knock length" parameter integrates chemical kinetics and fluid dynamics to explain discrepancies. For 3-phenyl-octane, measure ignition delays in controlled reactors (e.g., rapid compression machines) and correlate with RON/MON trends .

- Computational Modeling : Apply CHEMKIN or Cantera to simulate oxidation pathways. Compare predicted intermediate species (e.g., peroxides, aldehydes) with experimental data from shock tube studies.

Q. What strategies validate the chemical kinetic mechanisms of 3-phenyl-octane in advanced combustion modes (e.g., HCCI or RCCI)?

- Methodology :

- Ignition Delay Measurements : Use the Advanced Fuel Ignition Delay Analyzer (AFIDA) to acquire pressure-time profiles under varied temperatures (700–1200 K) and pressures (10–40 bar). Validate against published mechanisms (e.g., Lawrence Livermore National Laboratory’s Detailed Hydrocarbon Mechanism) .

- Sensitivity Analysis : Identify rate-limiting steps (e.g., H-abstraction from the phenyl group) using brute-force or directed relation graph (DRG) methods.

Q. How can the octane sensitivity (RON − MON) of 3-phenyl-octane be optimized for dual-fuel reactivity-controlled compression ignition (RCCI) engines?

- Methodology :

- Blending Studies : Mix 3-phenyl-octane with low-reactivity fuels (e.g., methane) or high-reactivity additives (e.g., 2-ethylhexyl nitrate) to modulate ignition timing. Use CFR engines to map RON/MON trade-offs .

- Machine Learning : Train models on existing octane datasets (e.g., CRC surveys) to predict blending synergies. Features include molecular descriptors (e.g., branching index, H/C ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.